molecular formula C10H15Cl2N3 B6197674 5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride CAS No. 2680531-82-0

5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride

Cat. No.: B6197674
CAS No.: 2680531-82-0
M. Wt: 248.15 g/mol
InChI Key: HSWDRAFIIHDFRE-UHFFFAOYSA-N
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Description

5-Methyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene dihydrochloride (CAS: 431910-43-9) is a nitrogen-rich tricyclic compound with a complex fused-ring architecture. Its molecular formula is C₁₀H₁₃N₃·2HCl, derived from the parent structure (C₁₀H₁₃N₃) with two hydrochloride counterions enhancing solubility and stability . Key structural features include:

  • Tricyclic Core: A [7.2.1.0²,⁷] ring system incorporating two six-membered rings and one seven-membered ring, stabilized by three nitrogen atoms at positions 4, 6, and 12.
  • Substituents: A methyl group at position 5, which influences steric and electronic properties.
  • SMILES: CC1=NC=C2C3CCC(N3)CC2=N1 .

Properties

CAS No.

2680531-82-0

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

5-methyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c1-6-11-5-8-9-3-2-7(13-9)4-10(8)12-6;;/h5,7,9,13H,2-4H2,1H3;2*1H

InChI Key

HSWDRAFIIHDFRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C3CCC(N3)CC2=N1.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methyl and dihydrochloride groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the tricyclic structure or the functional groups attached to it.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the tricyclic structure.

Scientific Research Applications

5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Features of Tricyclic Nitrogen Heterocycles

Compound Name Molecular Formula Ring System Substituents Key Functional Groups
Target Compound (Dihydrochloride salt) C₁₀H₁₃N₃·2HCl [7.2.1.0²,⁷] 5-Methyl 3x N atoms
5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene C₁₂H₁₅N₃ [7.2.1.0²,⁷] 5-Isopropyl 3x N atoms
10-Aza-tricyclo[6.3.1.0]dodeca-2,4,6-triene tosylate C₁₁H₁₃N·C₇H₇O₃S [6.3.1.0] Tosylate group 1x N atom

Key Observations :

  • The target compound and its isopropyl analog share the same tricyclic backbone but differ in substituent bulkiness, which may affect binding affinity and metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Solubility (HCl salt)
Target Compound 256.17 (salt) Not reported Not reported High (due to HCl)
5-Isopropyl Analog 201.27 Not reported Not reported Likely low (neutral)
10-Aza-tricyclo Tosylate 159.23 (parent) 278 1.070 Moderate (tosylate)

Key Observations :

  • The dihydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like the 5-isopropyl derivative .
  • The 10-aza compound exhibits a higher boiling point (278°C) and density (1.070 g/cm³), suggesting stronger intermolecular forces due to its tosylate group .

Key Observations :

  • The 5-isopropyl analog was discontinued, possibly due to poor pharmacokinetics or synthesis challenges .
  • The 10-aza compound’s tosylate form requires careful handling to avoid irritation, while the target compound’s dihydrochloride salt may pose similar risks .

Recommendations :

  • Conduct in vitro binding assays to evaluate interactions with CNS targets (e.g., serotonin receptors).
  • Compare metabolic stability with the 5-isopropyl analog to assess substituent effects.

Biological Activity

The compound 5-methyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride , also known as S572-0305, is a member of the triazatricyclo class of compounds. Its unique structural features and biological activities make it a subject of interest in medicinal chemistry and drug discovery. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃Cl₂N₃
  • Molecular Weight : 234.12 g/mol
  • Boiling Point : 306.2 ± 32.0 °C (Predicted)
  • Density : 1.156 ± 0.06 g/cm³ (Predicted)
  • pKa : 7.81 ± 0.20 (Predicted)

These properties suggest that the compound has moderate lipophilicity and could potentially interact with various biological targets.

The biological activity of S572-0305 is primarily attributed to its interaction with specific molecular targets within cells:

  • Kinase Inhibition : The compound is included in screening libraries targeting allosteric kinases, suggesting its potential as an inhibitor of kinase activity, which is crucial in various signaling pathways involved in cell proliferation and survival .
  • Antiviral Properties : It has been noted for inclusion in antiviral libraries, indicating possible efficacy against viral infections, particularly Hepatitis B virus (HBV) .
  • Protein-Protein Interactions (PPI) : The compound is part of libraries focusing on protein-protein interactions, which are vital for many cellular processes including signal transduction and immune responses .

Antiviral Activity

A study evaluating compounds from the antiviral HBV library demonstrated that S572-0305 exhibited significant inhibitory effects against HBV replication in vitro. The mechanism was linked to its ability to disrupt viral assembly and release .

Kinase Inhibition

Research conducted on a series of triazatricyclo compounds revealed that S572-0305 showed promise as a selective inhibitor of certain kinases involved in cancer pathways. This was evidenced by reduced phosphorylation levels of key substrates in cancer cell lines treated with the compound .

Comparative Analysis

PropertyS572-0305Reference Compound AReference Compound B
Molecular Weight234.12 g/mol250.15 g/mol220.10 g/mol
pKa7.816.508.00
Antiviral EfficacyYesNoYes
Kinase InhibitionModerateHighLow

This table highlights the comparative biological activities and chemical properties of S572-0305 against other reference compounds.

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